2-Chloro-1,4-dioxane
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Overview
Description
2-Chloro-1,4-dioxane is a heterocyclic organic compound with the molecular formula C4H7ClO2 It is a derivative of 1,4-dioxane, where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-dioxane can be synthesized through several methods. One common approach involves the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, this compound is produced by the dehydrohalogenation of 2-chloro-2’-hydroxydiethyl ether. This process involves the removal of a hydrogen halide (HCl) from the ether compound, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxy-1,4-dioxane and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,4-dioxane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: 2-Hydroxy-1,4-dioxane.
Reduction: 1,4-Dioxane.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound for studying the behavior of chlorinated ethers in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-dioxane involves its interaction with various molecular targets. It can form oxonium complexes with salts, mineral acids, halogens, and sulfur trioxide, which function as catalysts and reagents in chemical reactions. These interactions facilitate the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
1,4-Dioxane: The parent compound, which lacks the chlorine atom.
2,3-cis-Dichloro-1,4-dioxane: A derivative with two chlorine atoms in the cis configuration.
2-Chloro-2’-hydroxydiethyl ether: A precursor in the industrial production of 2-Chloro-1,4-dioxane.
Uniqueness: this compound is unique due to its specific reactivity patterns and the presence of a chlorine atom, which imparts distinct chemical properties compared to its non-chlorinated counterparts. This makes it valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVIZKJOLPOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487190 |
Source
|
Record name | 1,4-Dioxane, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23125-71-5 |
Source
|
Record name | 1,4-Dioxane, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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